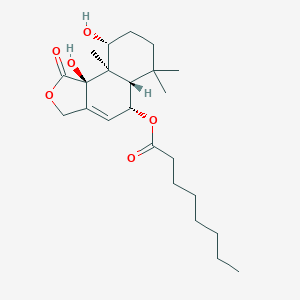

Nanangenine D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nanangenina D es un sesquiterpeno drimano, un tipo de metabolito secundario producido por el hongo Aspergillus nanangensis. Este compuesto es parte de una familia de siete nuevos y tres drimanos sesquiterpenos previamente reportados identificados a través de la investigación química del hongo . Los sesquiterpenos drimanos son conocidos por sus diversas bioactividades y se encuentran en varios organismos, incluyendo plantas, esponjas, moluscos y otros hongos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de Nanangenina D involucra la aislamiento y extracción del hongo Aspergillus nanangensis. Las estructuras de las nanangeninas fueron elucidadas por análisis espectroscópico detallado apoyado por estudios de difracción de rayos X de monocristal . El perfil de metabolitos se mantuvo constante a pesar de las variaciones en las fuentes de carbono y nitrógeno en agares y medios líquidos, pero la productividad fue superior en granos, en particular arroz y cebada .

Métodos de Producción Industrial

La optimización de las condiciones de crecimiento y los procesos de extracción sería esencial para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

Nanangenina D se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los tipos específicos de reacciones y condiciones no se detallan ampliamente en la literatura, pero los sesquiterpenos drimanos generalmente exhiben reactividad típica de sus grupos funcionales .

Reactivos y Condiciones Comunes

Los reactivos y condiciones comunes utilizados en reacciones que involucran Nanangenina D probablemente incluirían agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Los reactivos y condiciones exactos dependerían de la transformación deseada y los grupos funcionales presentes en la molécula .

Principales Productos Formados

Los principales productos formados a partir de reacciones que involucran Nanangenina D dependerían de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación podrían producir derivados oxidados, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales .

Aplicaciones Científicas De Investigación

Nanangenine D exhibits notable biological activities, particularly against certain bacterial strains and cell lines:

- Antibacterial Activity : this compound has demonstrated potent activity against Bacillus subtilis, with an IC50 value of 5.7 μg/mL, indicating its effectiveness as an antibacterial agent . However, it has shown no significant activity against Gram-negative bacteria or fungal pathogens, which limits its application in broader antimicrobial contexts .

- Cytotoxicity : The compound has also been tested for cytotoxic effects against various tumor cell lines. It exhibited activity against the mouse myeloma NS-1 cell line (IC50 4.1 μg/mL), as well as human prostate (DU-145) and breast adenocarcinoma (MC-7) cell lines, with IC50 values ranging from 19 to 37 μg/mL . Notably, it was inactive against neonatal foreskin cells, suggesting a selective cytotoxic profile that could be beneficial in cancer treatment.

Biosynthesis

The biosynthetic pathway of nanangenines, including this compound, has been elucidated through genetic studies and metabolic profiling. The compound is believed to be synthesized via a polyketide synthase pathway involving several key enzymes .

- Gene Clusters : Research identified a putative biosynthetic gene cluster associated with Aspergillus nanangensis, which is responsible for the production of nanangenines. This cluster includes genes encoding polyketide synthases and other enzymes necessary for the complex modifications that lead to the formation of these metabolites .

- Metabolic Engineering : Advances in genetic engineering techniques have enabled the manipulation of these biosynthetic pathways to enhance the yield of nanangenines, potentially leading to more sustainable production methods for pharmaceutical applications .

Therapeutic Potential

Given its selective cytotoxicity and antibacterial properties, this compound presents several therapeutic applications:

- Cancer Therapy : The ability of this compound to inhibit the growth of specific tumor cell lines suggests its potential as a lead compound in developing new anticancer agents. Further studies are warranted to explore its mechanisms of action and efficacy in vivo.

- Antibacterial Treatments : With rising antibiotic resistance, compounds like this compound that exhibit antibacterial properties against Gram-positive bacteria could be valuable additions to the arsenal of antimicrobial agents.

Comparative Data Table

The following table summarizes the biological activity and characteristics of this compound in comparison with other nanangenines:

| Compound | Type | Activity Against Bacteria | Activity Against Tumor Cell Lines | IC50 (μg/mL) |

|---|---|---|---|---|

| This compound | Drimane lactone | Bacillus subtilis | Mouse myeloma NS-1 | 5.7 (bacterial) |

| Human prostate DU-145 | 19 - 37 (tumor) | |||

| Human breast adenocarcinoma MC-7 | 19 - 37 (tumor) | |||

| Nanangenine A | Drimane lactone | Limited data available | Varies | Varies |

| Nanangenine B | Drimane lactone | Limited data available | Varies | Varies |

Case Studies

Recent research has highlighted the significance of this compound through various case studies:

- A study demonstrated that co-culturing Aspergillus nanangensis with other fungi enhanced the biosynthesis of nanangenines, including this compound, leading to increased yields and novel derivatives .

- Another investigation focused on the structure-activity relationship of drimane-type sesquiterpenes, revealing insights into how modifications can affect biological activity and toxicity profiles .

Mecanismo De Acción

El mecanismo de acción de Nanangenina D involucra su interacción con objetivos moleculares y vías específicas. Se propone que la biosíntesis de sesquiterpenos de tipo drimano a partir del difosfato de farnesilo se produzca a través del mecanismo iniciado por la protonación (terpeno sintetasas de clase II), que es distinto del mecanismo iniciado por la ionización (clase I) de las terpeno sintetasas . Este mecanismo involucra la generación de un intermedio carbocatiónico, lo que lleva a la formación del esqueleto drimano .

Comparación Con Compuestos Similares

Compuestos Similares

Nanangenina D es similar a otros sesquiterpenos drimanos, como la isonanangenina D y la nanangenina E . Estos compuestos comparten un esqueleto drimano común pero difieren en sus grupos funcionales específicos y estereoquímica.

Singularidad

Nanangenina D se distingue dentro de la familia de los sesquiterpenos drimanos por sus características estructurales únicas y su perfil de bioactividad.

Propiedades

Fórmula molecular |

C23H36O6 |

|---|---|

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

[(5R,5aS,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] octanoate |

InChI |

InChI=1S/C23H36O6/c1-5-6-7-8-9-10-18(25)29-16-13-15-14-28-20(26)23(15,27)22(4)17(24)11-12-21(2,3)19(16)22/h13,16-17,19,24,27H,5-12,14H2,1-4H3/t16-,17-,19+,22+,23+/m1/s1 |

Clave InChI |

GQVCMEYOBHGNQB-WETGYZRLSA-N |

SMILES isomérico |

CCCCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O |

SMILES canónico |

CCCCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3O)(C)C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.